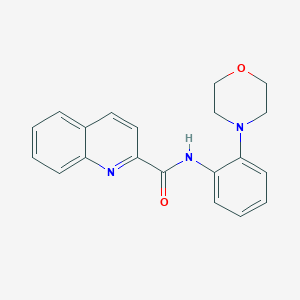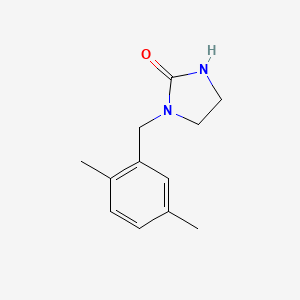![molecular formula C10H11FN2O B10807283 1-[(4-Fluorophenyl)methyl]imidazolidin-2-one](/img/structure/B10807283.png)
1-[(4-Fluorophenyl)methyl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluorophenyl)methyl]imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. It features a fluorophenyl group attached to the imidazolidinone ring, which imparts unique chemical and biological properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Fluorophenyl)methyl]imidazolidin-2-one typically involves the reaction of 1,2-diamines with carbon dioxide (CO₂) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). The reaction is carried out in solvents like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) at temperatures ranging from -40°C to room temperature .
Industrial Production Methods: Industrial production methods for this compound often utilize catalytic strategies to enhance efficiency and sustainability. These methods include the direct incorporation of the carbonyl group into 1,2-diamines, diamination of olefins, intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Fluorophenyl)methyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Fluorophenyl)methyl]imidazolidin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antibacterial, antifungal, and antiviral activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[(4-Fluorophenyl)methyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1-(4-Fluorophenyl)imidazolidin-2-one
- 1-(2-Fluorophenyl)methyl]imidazolidin-2-one
- 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one
Uniqueness: 1-[(4-Fluorophenyl)methyl]imidazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H11FN2O |
|---|---|
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]imidazolidin-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-9-3-1-8(2-4-9)7-13-6-5-12-10(13)14/h1-4H,5-7H2,(H,12,14) |
Clave InChI |
OOHDFNLJKBUHRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)N1)CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B10807200.png)
![[1-[(3,5-Dichloropyridin-2-yl)amino]-1-oxopropan-2-yl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B10807204.png)
![[2-Oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B10807208.png)
![2-[(2-thiophen-2-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10807220.png)
![2-[(5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-yl)sulfanyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B10807225.png)
![5-chloro-N-[(pyridin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B10807226.png)
![2-[methyl-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]amino]-N-(4-methylphenyl)acetamide](/img/structure/B10807244.png)
![[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B10807255.png)


![5-[(2-Methylphenyl)sulfonylmethyl]furan-2-carboxylic acid](/img/structure/B10807275.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B10807278.png)
![Methyl 2-[(cyanomethyl)thio]-3-cyclohexyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B10807284.png)

